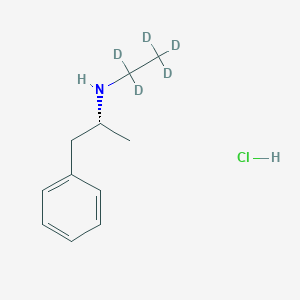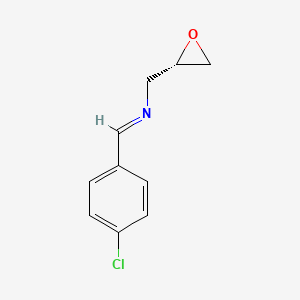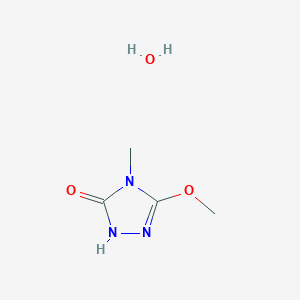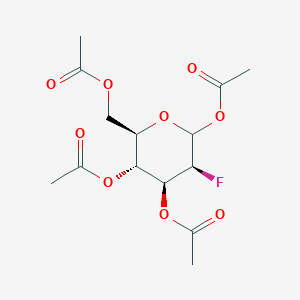![molecular formula C16H16ClNO3S B15294370 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydrothieno[2,3-c]pyridine ring system
Métodos De Preparación
The synthesis of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves several steps. One common synthetic route includes the following steps:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced into the thienopyridine core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Oxidation: The final step involves the oxidation of the compound to form the 6-oxide derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester linkage.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
Aplicaciones Científicas De Investigación
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation. It may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds share the thienopyridine core structure but differ in their substituents and functional groups.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Methoxy derivatives: Compounds with a methoxy group but different core structures.
Propiedades
Fórmula molecular |
C16H16ClNO3S |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-(2-chlorophenyl)-2-(6-oxido-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ium-6-yl)acetate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(19)15(12-4-2-3-5-13(12)17)18(20)8-6-11-7-9-22-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3/t15-,18?/m0/s1 |
Clave InChI |
IFLYSJLHZGSMED-BUSXIPJBSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-] |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


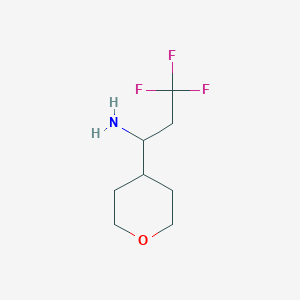
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
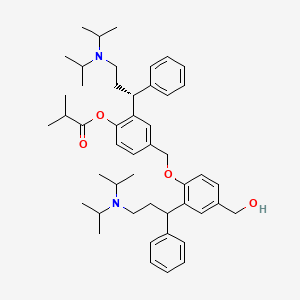
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
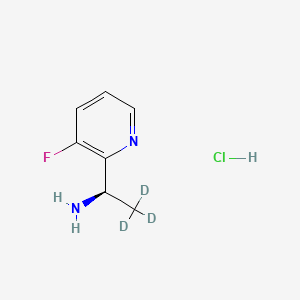
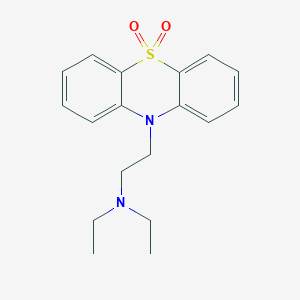
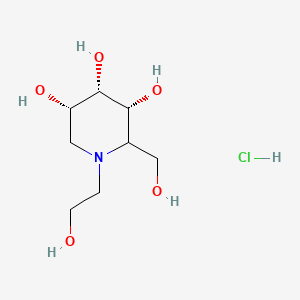
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)

